Anti-Plasmodial Activity Against Drug-Sensitive and Chloroquine-Resistant Strains
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin) demonstrates direct in vitro inhibition of P. falciparum clones D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) with IC50 values of 21.2 µM and 18.4 µM, respectively [1]. This activity is a key differentiator from related neolignans, such as the eusiderin series (e.g., Eusiderin B), which are primarily characterized for antiviral rather than antiplasmodial effects [2]. In the same assay system, other isolates from Grewia bilamellata, like grewin and 2,6-dimethoxy-1-acetonylquinol, showed varying degrees of activity, but Nitidanin represents a distinct chemotype [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 21.2 µM (D6 clone); 18.4 µM (W2 clone) |
| Comparator Or Baseline | Eusiderin B: Not reported to have significant antiplasmodial activity; Silybin flavonolignans: Not reported for this target. |
| Quantified Difference | Quantitative difference cannot be directly calculated due to lack of comparator data for this target; however, the activity profile is unique within the tested neolignan set. |
| Conditions | In vitro assay against P. falciparum clones D6 and W2. |
Why This Matters
This provides a validated IC50 against a clinically relevant resistant strain, enabling researchers to study structure-activity relationships for antimalarial development.
- [1] Ma C, et al. Antimalarial compounds from Grewia bilamellata. J Nat Prod. 2006 Mar;69(3):346-50. doi: 10.1021/np050313d. PMID: 16562832. View Source
- [2] Pilkington LI, et al. 1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles. J Nat Prod. 2018 Dec 28;81(12):2630-2637. doi: 10.1021/acs.jnatprod.8b00416. PMID: 30485098. View Source
